3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide
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Overview
Description
3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidine ring, a thiadiazole moiety, and a piperidine ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine ring, the introduction of the thiadiazole moiety, and the attachment of the piperidine ring. Common reagents used in these steps include various sulfonyl chlorides, amines, and coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups or modify existing ones, leading to a wide range of potential derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide include other imidazolidine derivatives, thiadiazole-containing compounds, and piperidine-based molecules. Examples include:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S2/c1-24(21,22)18-7-6-17(12(18)20)11(19)14-9-2-4-16(5-3-9)10-8-13-23-15-10/h8-9H,2-7H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOKCFJFEVTWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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